CIQ is a synthetic organic compound, classified as an indoloquinazoline derivative. [] It has been identified as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, particularly those containing GluN2C and GluN2D subunits. [, ] This compound has gained attention in scientific research for its potential therapeutic applications in addressing neurological conditions linked to dysfunctional NMDA receptor activity, such as Parkinson's disease. []
CIQ acts as a positive allosteric modulator of NMDA receptors, specifically those containing GluN2C and GluN2D subunits. [, ] Allosteric modulators bind to sites distinct from the glutamate binding site on the receptor and enhance the receptor's response to glutamate.
In the context of Parkinson's disease, CIQ's ability to enhance NMDA receptor function may counteract the loss of dopaminergic neurons and the resulting impairments in striatal synaptic plasticity. [] This modulation of synaptic plasticity is believed to contribute to the observed improvements in motor function in animal models of Parkinson's disease. []
CIQ has primarily demonstrated its scientific research potential in the context of neurological disorders, specifically Parkinson's disease. []
Parkinson's Disease: Studies have shown that CIQ can rescue the striatal synaptic plasticity deficit observed in mouse models of Parkinson's disease. [] This restoration of synaptic plasticity is linked to improvements in motor function, suggesting a potential therapeutic role for CIQ or its analogs in addressing the motor impairments associated with Parkinson's disease. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7